

# Methyl 6-chloropicolinate: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: Methyl 6-chloropicolinate

Cat. No.: B1361591

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This technical guide provides an in-depth overview of **Methyl 6-chloropicolinate**, a pivotal chemical intermediate for professionals in research, science, and drug development. This document outlines its molecular structure, chemical properties, synthesis, and significant applications, particularly in the creation of novel therapeutic agents and agrochemicals.

## Core Molecular and Physical Data

**Methyl 6-chloropicolinate** is a pyridine derivative characterized by a chlorine atom at the 6-position and a methyl ester group at the 2-position. This substitution pattern makes it a versatile building block in organic synthesis.

Identifier	Value
IUPAC Name	methyl 6-chloropyridine-2-carboxylate[1]
Synonyms	Methyl 6-chloro-2-pyridinecarboxylate, 6-Chloro-2-picolinic acid methyl ester
CAS Number	6636-55-1[2]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> ClNO <sub>2</sub> [1]
Molecular Weight	171.58 g/mol [1][2]
Appearance	White to almost white crystalline solid[3]
Melting Point	93.0 to 97.0 °C
SMILES	<chem>COC(=O)C1=NC(=CC=C1)Cl</chem> [1]
InChIKey	TWUXBVMXSBEKHA-UHFFFAOYSA-N[1]

## Molecular Structure and Visualization

The molecular structure of **Methyl 6-chloropicolinate** is fundamental to its reactivity, featuring an electron-deficient pyridine ring, a reactive chlorine atom susceptible to nucleophilic substitution, and an ester group that can be hydrolyzed or transformed.

Molecular structure of **Methyl 6-chloropicolinate**.

## Experimental Protocols

### Synthesis of Methyl 6-chloropicolinate via Fischer Esterification

A common and effective method for the synthesis of **Methyl 6-chloropicolinate** is the Fischer esterification of 6-chloropicolinic acid.[3] This acid-catalyzed reaction involves the treatment of the carboxylic acid with an excess of methanol.

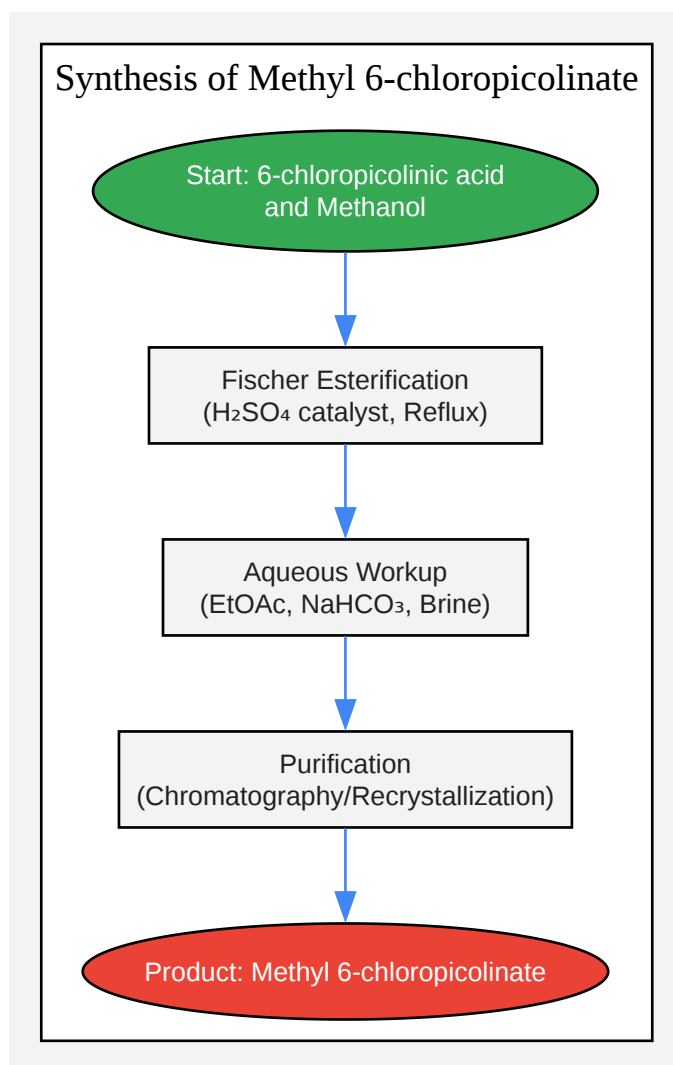
Materials:

- 6-chloropicolinic acid

- Methanol (reagent grade)
- Concentrated sulfuric acid (catalyst)
- Sodium bicarbonate (saturated solution)
- Brine
- Anhydrous magnesium sulfate
- Ethyl acetate
- Hexane

Procedure:

- In a round-bottomed flask equipped with a reflux condenser, dissolve 6-chloropicolinic acid in an excess of methanol.
- Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
- Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
- Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
- Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization or silica gel chromatography (e.g., using a 40% ethyl acetate/hexane eluent) to obtain pure **Methyl 6-chloropicolinate**.<sup>[4]</sup>



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Workflow for the synthesis of **Methyl 6-chloropicolinate**.

## Applications in Drug Development and Agrochemicals

**Methyl 6-chloropicolinate** is a key intermediate in the synthesis of a wide range of biologically active molecules. Its reactive chloro group is readily displaced in nucleophilic aromatic substitution reactions, and it can participate in various cross-coupling reactions, such as Suzuki and Ullmann couplings.<sup>[3][5]</sup>

## Pharmaceutical Applications

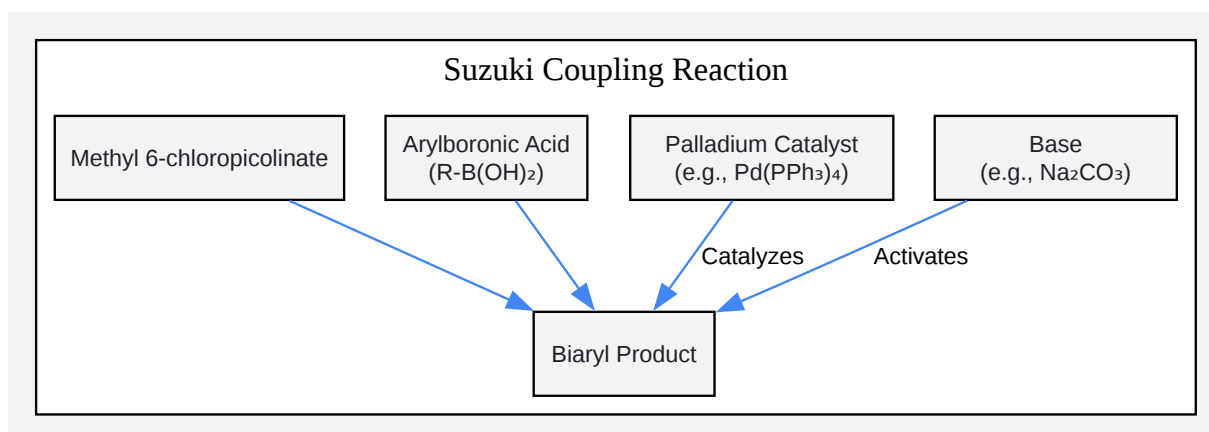
This compound serves as a precursor for the synthesis of novel antimicrobial and anticancer agents.[3] For example, it is used to create complex heterocyclic structures that can function as selective protein antagonists or enzyme inhibitors.[3] The pyridine scaffold is a common motif in many biologically active molecules, and **Methyl 6-chloropicolinate** provides a convenient entry point for its incorporation into drug candidates.[5]

## Agrochemical Applications

In the field of agrochemicals, **Methyl 6-chloropicolinate** and its derivatives have demonstrated significant herbicidal activity.[3] Its structural features are leveraged to develop new crop protection agents.

## Role in Synthetic Pathways

The utility of **Methyl 6-chloropicolinate** as a synthetic intermediate is exemplified by its use in palladium-catalyzed cross-coupling reactions to form more complex molecules. A generalized scheme for a Suzuki coupling reaction is depicted below, where an arylboronic acid is coupled with **Methyl 6-chloropicolinate** to form a biaryl compound, a common structural motif in pharmaceuticals.



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Generalized scheme of a Suzuki coupling reaction.

## Spectroscopic Data

While detailed NMR data is not publicly available, mass spectrometry and infrared spectroscopy are key techniques for the characterization of **Methyl 6-chloropicolinate**.

Spectroscopic Data	Values
Mass Spectrometry (GC-MS)	Top Peaks (m/z): 113, 112, 76
Infrared (IR) Spectrum	Characteristic peaks for C=O (ester), C-Cl, and aromatic C-H and C=C/C=N bonds are expected.

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## References

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